Sagittatoside A

Descripción general

Descripción

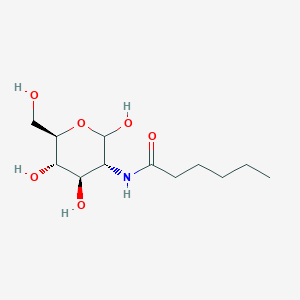

Sagittatoside A is a natural compound isolated from the traditional Chinese herb Yinyanghuo (Herba Epimdii) . It is also known as Icariin-A .

Synthesis Analysis

Sagittatoside A is one of the bioactive compounds found in Epimedium, a traditional Chinese herb . It is synthesized through a series of enzymatic reactions. For instance, β-xylosidase from Dictyoglomus thermophilum DSM3960 converts epimedin B into sagittatoside B .Molecular Structure Analysis

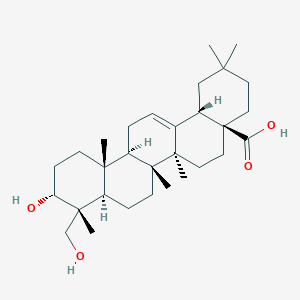

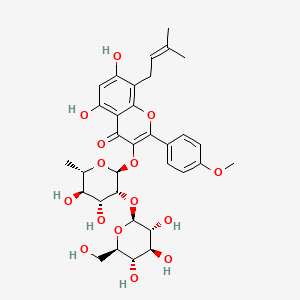

Sagittatoside A has a molecular formula of C33H40O15 . It is a flavonoid glycoside, which means it contains a sugar moiety attached to a flavonoid structure .Chemical Reactions Analysis

Sagittatoside A can induce apoptosis in HepG2 cells, a type of liver cancer cell . This is likely related to the induction of the intrinsic apoptosis pathway .Physical And Chemical Properties Analysis

Sagittatoside A is a yellow powder . It has a molecular weight of 676.67 . Due to its structural characteristics, it has poor membrane permeability and low water solubility .Aplicaciones Científicas De Investigación

Hepatotoxicity Research

- Scientific Field: Medical Science, specifically Hepatology .

- Summary of Application: Sagittatoside A is a flavonoid constituent of Herba Epimedii and has been linked to the potential hepatotoxicity of this herb . The hepatotoxicity of Herba Epimedii is a focal point in traditional Chinese medicine security applications .

- Methods of Application or Experimental Procedures: The effects of sagittatoside A on the apoptosis of HepG2 cells and the expression of key proteins, including Bax, Bcl-2, Caspase-3 and Caspase-9, were evaluated . Moreover, with liver microsome incubation, the influences of metabolism on the apoptotic activities of these components were investigated .

- Results or Outcomes: The results suggested that sagittatoside A could induce apoptosis, which is likely to be closely related to the induction of the intrinsic apoptosis pathway . After metabolic incubation, the sagittatoside A metabolism mixture could still induce apoptosis due to less metabolic elimination .

Pharmacokinetic Study

- Scientific Field: Pharmacology .

- Summary of Application: A rapid and reliable HPLC-MS/MS method was established to simultaneously determine twelve bioactive compounds (including sagittatoside A) in rat plasma .

- Methods of Application or Experimental Procedures: The collected plasma samples were prepared by protein precipitate with acetonitrile . The twelve compounds were separated on a CORTECS ® C18 column with a gradient mobile phase system of 0.1% (v/v) formic acid and acetonitrile at a flow rate of 0.3 mL/min .

- Results or Outcomes: The intra- and inter-day accuracy ranged from −5.6% to 13.0%, and the precisions of the analytes were less than 10.9% . The mean recoveries of the analytes were in the range of 60.66% to 99.77% and the matrix effect ranged from 93.08% to 119.84% .

Biotransformation and Biosynthesis of Flavonoids

- Scientific Field: Biochemistry and Molecular Biology .

- Summary of Application: Sagittatoside A, as a flavonoid constituent of Herba Epimedii, is involved in the biotransformation and biosynthesis of flavonoids . This process is crucial for increasing the contents of high-value Epimedium flavonoids, which would promote the full use of the Epimedium herb .

- Methods of Application or Experimental Procedures: The study involves the evaluation of the structures, pharmacological activities, and biosynthesis pathways in the Epimedium plant, as well as the extraction methods of major Epimedium flavonoids . It also includes advancements in the biotransformation and complete microbial synthesis of Epimedium flavonoids .

- Results or Outcomes: The study provides valuable insights for future studies on Epimedium herb usage and the production of Epimedium flavonoids .

Oxidative Stress Research

- Scientific Field: Biochemistry .

- Summary of Application: Sagittatoside A, a flavonoid constituent of Herba Epimedii, has been found to cause oxidative stress and damage to mitochondria .

- Methods of Application or Experimental Procedures: The effects of sagittatoside A on the structure of cells and the induction of oxidative stress were evaluated .

- Results or Outcomes: The results suggested that sagittatoside A could induce oxidative stress and cause damage to the cell structure and mitochondria .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3/t14-,20+,22-,23+,25-,26+,27+,31+,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHHGQPQHHUMDG-WVQJJEIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sagittatoside A | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.